5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate
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Overview
Description
5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as Vilsmeier-Haack or Duff formylation.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The formyl and acetate groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enal
- 3-(Acetyloxymethylidene)-5-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-enyl acetate
Uniqueness
The uniqueness of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate lies in its specific combination of functional groups and its structural configuration. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
91451-84-2 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-enyl] acetate |
InChI |
InChI=1S/C17H26O3/c1-13-6-5-10-17(3,4)16(13)8-7-15(12-18)9-11-20-14(2)19/h7,12,16H,1,5-6,8-11H2,2-4H3 |
InChI Key |
VXHJKSSKBNDCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=CCC1C(=C)CCCC1(C)C)C=O |
Origin of Product |
United States |
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